Dextran

Catalog No.
S612822
CAS No.
9004-54-0
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextran

CAS Number

9004-54-0

Product Name

Dextran

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2

InChI Key

FZWBNHMXJMCXLU-UHFFFAOYSA-N

Solubility

Soluble

Synonyms

Dextran, Dextran 40, Dextran 40000, Dextran 70, Dextran 75, Dextran 80, Dextran B 1355, Dextran B 1355 S, Dextran B-1355, Dextran B-1355-S, Dextran B1355, Dextran B512, Dextran Derivatives, Dextran M 70, Dextran T 40, Dextran T 500, Dextran T 70, Dextran T-40, Dextran T-500, Dextrans, Hemodex, Hyskon, Infukoll, Macrodex, Polyglucin, Promit, Rheodextran, Rheoisodex, Rheomacrodex, Rheopolyglucin, Rondex, Saviosol

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

Biocompatibility and Biodegradability:

Dextran boasts excellent biocompatibility, meaning it is well-tolerated by the body and exhibits minimal toxicity []. Additionally, it is biodegradable, meaning it naturally breaks down into harmless components by the body's enzymes []. These characteristics make dextran a safe and effective carrier for various therapeutic agents.

Controlled Release and Targeting:

Dextran's properties can be modified to achieve controlled release of drugs. By altering its molecular weight and structure, researchers can influence the rate at which the encapsulated drug is released []. This allows for sustained and targeted delivery of drugs to specific tissues or organs, minimizing systemic exposure and potential side effects.

Nanocarrier Development:

Dextran is a versatile building block for constructing various nanocarriers, including nanoparticles, micelles, and hydrogels []. These nanocarriers can encapsulate drugs, protect them from degradation, and facilitate their delivery to target sites. The surface of these carriers can be further modified to target specific cells or tissues, enhancing the therapeutic efficacy of the drug [].

Gene Therapy Applications:

Beyond drug delivery, dextran also holds promise in gene therapy. Its ability to form complexes with DNA allows it to act as a carrier for delivering genetic material to cells, potentially enabling the treatment of various genetic disorders [].

Model Systems for Disease Research:

Dextran with specific modifications can be used to create model systems for studying various diseases. For instance, dextran sulfate sodium (DSS) induces colitis in animal models, mimicking the symptoms of inflammatory bowel disease, allowing researchers to study the underlying mechanisms and develop new therapeutic strategies [].

Dextran is a bacterial polysaccharide primarily composed of glucose units linked predominantly by α-1,6-glycosidic bonds, with occasional branching through α-1,2, α-1,3, or α-1,4 linkages. This structural diversity allows dextran to exist in various molecular weights and forms, which can be tailored for specific applications. It is produced by certain bacteria, notably Leuconostoc mesenteroides, through the enzymatic action of dextransucrase on sucrose. Due to its biocompatibility, low toxicity, and ability to be chemically modified, dextran has found extensive use in biomedical applications as a plasma volume expander and in drug delivery systems .

  • Pharmacology (if applicable): Dextran acts as a plasma expander in medicine. It increases blood volume by drawing fluids into the bloodstream from surrounding tissues []. Dextran can also inhibit blood clotting and has applications in ophthalmic solutions for dry eyes []. The exact mechanism for these actions is still under investigation.
  • Toxicity: Dextran generally has low toxicity; however, allergic reactions can occur [].
  • Other hazards: High MW dextrans can interfere with kidney function and should be used with caution in individuals with renal impairment [].
That allow for its modification and functionalization:

  • Oxidation: Dextran can be oxidized using sodium periodate, which cleaves the polysaccharide chain and introduces aldehyde groups. This reaction is typically used to create derivatives for further applications .
  • Esterification: The hydroxyl groups present in dextran can react with isocyanates or other reagents to form esters, allowing for the incorporation of functional groups that enhance its properties .
  • Methacrylation: Dextran can also be modified with methacrylate groups to improve its reactivity in polymerization processes. These derivatives can be utilized in creating hydrogels for biomedical applications .

Dextran exhibits several biological activities that contribute to its utility in medical applications:

  • Plasma Volume Expansion: It is commonly used as a plasma volume expander due to its ability to retain water within the vascular system, thus increasing blood volume during surgeries or trauma .
  • Antithrombotic Effects: Dextran has been shown to have antithrombotic properties, making it useful in preventing blood clots during surgical procedures .
  • Biocompatibility: Its low toxicity and compatibility with biological systems make it suitable for various medical applications, including drug delivery systems and tissue engineering scaffolds .

Dextran can be synthesized through several methods:

  • Bacterial Fermentation: The primary method involves fermenting sucrose using specific strains of bacteria such as Leuconostoc mesenteroides. The enzyme dextransucrase catalyzes the polymerization of sucrose into dextran.
  • Chemical Modification: Existing dextran can be chemically modified through oxidation, esterification, or methacrylation to produce derivatives with enhanced properties for specific applications .
  • Enzymatic Methods: Enzymatic modifications can also be employed to tailor dextran's structure and functionality without harsh chemical conditions .

Dextran has a wide range of applications across various fields:

  • Pharmaceuticals: Used as a plasma volume expander and drug delivery vehicle.
  • Biomedical Engineering: Employed in the development of hydrogels for tissue engineering and regenerative medicine.
  • Food Industry: Acts as a stabilizer and thickening agent in food products.
  • Diagnostics: Utilized in laboratory settings for various assays due to its unique properties .

Research into the interactions of dextran with other compounds reveals insights into its behavior in biological systems:

  • Studies have shown that dextran interacts favorably with proteins and other biomolecules, which can enhance drug delivery efficacy.
  • Investigations into its reactions with free radicals indicate that modifications such as methacrylation significantly alter its reactivity profile, impacting its stability and performance in biomedical applications .

Several compounds share similarities with dextran, yet each possesses unique characteristics:

CompoundStructure TypeKey FeaturesUnique Aspects
StarchPolysaccharideComposed of amylose and amylopectinPrimarily energy storage in plants
GlycogenPolysaccharideHighly branched structureMain storage form of glucose in animals
PullulanPolysaccharideComposed of maltotriose unitsUsed as a food thickener and film-former
InulinFructanComposed mainly of fructose unitsActs as a prebiotic fiber

Dextran's unique structure characterized by α-1,6 linkages and branching differentiates it from these similar polysaccharides. Its extensive hydroxyl groups allow for versatile chemical modifications that enhance its applicability across diverse fields .

Physical Description

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]

XLogP3

-7.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

504.16903493 g/mol

Monoisotopic Mass

504.16903493 g/mol

Heavy Atom Count

34

Melting Point

>254ºC

Drug Indication

Dextran is used as the restoration of blood mass during surgical interventions if there is hypovolemia due to trauma or dehydration. It is as well used after the presence of hemorrhage in cases of blood loss to a level inferior to 15% of the blood mass, if compatibility test cannot be completed or when blood lots need to be tested for pathogen detection. Dextran is also used for the prevention of profound postoperative venous thrombosis. Dextran as well presents ophthalmic applications as solutions or ointments for the temporary relief of xerophthalmia or minor ocular irritations.

Pharmacology

Dextran 70 is a plasma volume expander.

MeSH Pharmacological Classification

Plasma Substitutes

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05A - Blood and related products
B05AA - Blood substitutes and plasma protein fractions
B05AA05 - Dextran

Mechanism of Action

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis.

Other CAS

9004-54-0

Absorption Distribution and Excretion

Dextran presents a very low oral bioavailability that is reduced as the chain gets longer. Thus, the bioavailability of dextran is inversely proportional to the length of the carbohydrate chain.
The elimination of dextran will depend on the length of the carbohydrate chain, the administration route, and the molecular weight. For dextran 1, it is reported to be mainly secreted unchanged in the urine in a ratio of 80% of the administered dose when administered parentally. It is registered that the weight threshold for unrestricted glomerular filtration is about 15 kDa and if the dextran overpasses 50 kDa it will not be renally eliminated in any significant amount.
The reported volume of distribution of dextran suggested a distribution throughout the blood volume. This volume of distribution is reported to be of around 120 ml. The organ that presented a higher accumulation of dextran was the liver.

Metabolism Metabolites

Long chains of dextran such as dextran 60 are highly metabolized in the liver until formation of lower molecular weight products before being excreted from the body.

Wikipedia

Dextran
Manninotriose

Biological Half Life

The elimination half-life will depend on the length of the carbohydrate chain. The higher the molecular weight of the dextran the longer it will be the elimination half-life. The half-life will go from 1.9 hours from dextran 1 to 42 hours in the case of dextran 60.

Use Classification

Cosmetics -> Viscosity controlling; Binding

General Manufacturing Information

Dextran: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types